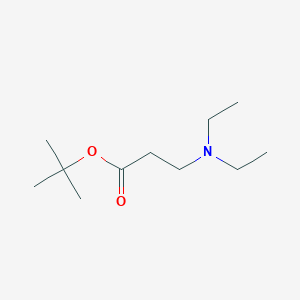

tert-Butyl 3-(diethylamino)propanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-(diethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-6-12(7-2)9-8-10(13)14-11(3,4)5/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYJWSAOABPIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Tert Butyl 3 Diethylamino Propanoate Reactivity

Detailed Reaction Mechanism Elucidation

The reactivity of tert-butyl 3-(diethylamino)propanoate is primarily dictated by the interplay between its two key functional moieties: the tert-butyl ester group and the diethylamino group. Understanding the individual and synergistic effects of these groups is crucial for elucidating the detailed reaction mechanisms.

Role of the Tert-Butyl Ester Group in Reaction Pathways

The tert-butyl ester group is a sterically bulky moiety that significantly influences the reactivity of the carbonyl center. This steric hindrance plays a crucial role in protecting the carbonyl group from nucleophilic attack. nih.gov Consequently, reactions that might readily occur with less hindered esters, such as methyl or ethyl esters, are often impeded.

However, the tert-butyl group's most significant role is in facilitating acid-catalyzed hydrolysis through a unique AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. Under acidic conditions, the ether oxygen of the ester is protonated. Subsequent cleavage of the bond between the oxygen and the tert-butyl group leads to the formation of a stable tert-butyl carbocation and the corresponding carboxylic acid. acs.org This pathway is favored due to the exceptional stability of the tertiary carbocation.

Furthermore, the tert-butyl ester can be cleaved under specific non-aqueous basic conditions, although it is generally stable to basic hydrolysis. acs.org This dual reactivity under both acidic and specific basic conditions makes the tert-butyl group a versatile protecting group in organic synthesis. nih.gov

Influence of the Diethylamino Moiety on Nucleophilicity and Basicity

The diethylamino group, a tertiary amine, imparts both nucleophilic and basic properties to the molecule. The nitrogen atom possesses a lone pair of electrons that can readily participate in chemical reactions.

The basicity of the diethylamino group is attributed to the electron-donating inductive effect of the two ethyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. nih.gov In general, dialkylamines are more basic than primary amines and ammonia. mdpi.com

Stereochemical Outcomes of Chiral Derivatives

When the carbon skeleton of this compound is modified to include chiral centers, the stereochemical outcome of its reactions becomes a critical aspect of study. The synthesis of enantiomerically pure β-amino acids and their derivatives is of significant interest in medicinal chemistry and materials science.

The stereochemical control in reactions of chiral β-amino esters can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or through kinetic resolution. For instance, dynamic kinetic resolution has been successfully employed for the asymmetric synthesis of enantioenriched anti-α-hydroxy-β-amino acid derivatives from the corresponding racemic β-amino-α-keto esters. nih.gov In these processes, a chiral catalyst, often a ruthenium complex, facilitates the stereoselective reduction of the keto group. nih.gov

Furthermore, biocatalytic methods using enzymes like lipases can achieve highly enantioselective hydrolysis of racemic β-amino esters, leading to the separation of enantiomers. nih.gov The stereoselectivity of these enzymatic reactions is highly dependent on the enzyme and the reaction conditions. The development of stereoselective methods allows for the synthesis of specific stereoisomers of β-amino acid derivatives, which is crucial for their biological applications.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on the rates of chemical reactions, offering valuable insights into the reaction mechanism and the nature of the transition state.

Rate Law Derivation and Order of Reaction

The rate law for a reaction involving this compound would depend on the specific transformation being studied. For example, in a reaction where the diethylamino group acts as a nucleophile attacking an electrophile (E), the reaction would likely follow second-order kinetics, being first-order in both the β-amino ester and the electrophile.

Rate = k[this compound][E]

The determination of the rate law is typically achieved through the method of initial rates, where the initial rate of the reaction is measured at different initial concentrations of the reactants. mdpi.com By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to each reactant can be determined.

Activation Energy and Transition State Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter obtained from kinetic studies. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

For reactions involving β-amino esters, the activation energy can provide insights into the structure of the transition state. For instance, in a study of a poly(β-amino ester) network, an activation energy of approximately 105 kJ/mol was determined for the stress relaxation process, which involves dynamic exchange reactions of the β-amino ester linkages. nih.gov

Computational studies using density functional theory (DFT) can also be employed to model the reaction pathway and calculate the energies of reactants, transition states, and products. mdpi.com These calculations can provide a theoretical estimate of the activation energy and offer a detailed picture of the geometry and electronic structure of the transition state, further elucidating the reaction mechanism.

Photoinduced and Radical Reaction Pathways

Detailed research on the photoinduced and radical reaction pathways specifically for this compound is limited. However, general knowledge of related compounds allows for a discussion of potential, though not definitively studied, reactive pathways. The presence of the tertiary amine and the ester functionality suggests potential for radical-based transformations.

The photochemical behavior of organic molecules is heavily influenced by the choice of initiator. beilstein-journals.org In the context of compounds similar to this compound, such as other β-amino acid derivatives, photochemical reactions can be initiated to form both carbon-centered ester and nitrogen-centered iminyl radicals. nih.gov Aldehydes, for instance, are known to act as photoinitiators in various chemical transformations. beilstein-journals.org For tert-butyl esters, radical-mediated deprotection has been achieved using initiators like the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in conjunction with a silane. organic-chemistry.orgacs.org This suggests that a similar approach could potentially be applied to this compound, where the initiator would facilitate the cleavage of the C-O bond of the tert-butyl group. organic-chemistry.orgacs.org

The characterization of radical intermediates is crucial for elucidating reaction mechanisms. In reactions involving tert-butyl esters, the formation of a tert-butyl radical is a key intermediate. This can be formed through processes such as the Kharasch–Sosnovsky reaction, where tert-butyl peresters are generated from aldehydes and subsequently used to form allylic esters via a radical process. rsc.org While not directly studying this compound, research on the photoinduced reactions of tri-tert-butylindium with diethylamino-containing compounds has suggested possible radical mechanisms for the formation of byproducts, indicating the potential for radical formation involving the diethylamino group. nih.gov The stable tert-butyl carbocation is a well-established intermediate in many reactions involving tert-butyl groups, and its formation is often a driving force for these reactions. youtube.comwiley.com

Hydrolysis and Ester Cleavage Mechanisms

The hydrolysis and cleavage of the ester bond in this compound are fundamental reactions, often employed for the deprotection of the carboxylic acid. These transformations can be achieved under both acidic and basic conditions, each proceeding through distinct mechanisms.

The acid-catalyzed hydrolysis of tert-butyl esters, including this compound, is a common and effective method for their cleavage. The mechanism typically proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. oup.com This process involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the stability of the resulting tertiary carbocation, the reaction proceeds through the cleavage of the bond between the oxygen atom and the tert-butyl group. acsgcipr.orgresearchgate.net

The key intermediate in this mechanism is the stable tert-butyl carbocation. youtube.comacsgcipr.org A wide variety of acids can be used to effect this transformation, including strong mineral acids like hydrochloric acid, sulfuric acid, and phosphoric acid, as well as organic acids such as trifluoroacetic acid and p-toluenesulfonic acid. acsgcipr.orgacs.org Aqueous phosphoric acid has been highlighted as a mild and environmentally benign reagent for the deprotection of tert-butyl esters. acs.org The choice of acid and reaction conditions can allow for selective deprotection in the presence of other acid-sensitive functional groups. acs.orgacs.orgnih.gov For instance, molecular iodine has also been reported as a mild Lewis acid catalyst for the chemoselective hydrolysis of tert-butyl esters. researchgate.net

Table 1: Reagents for Acid-Catalyzed Deprotection of tert-Butyl Esters

| Reagent | Conditions | Notes |

|---|---|---|

| Aqueous Phosphoric Acid (85%) | Mild conditions | Environmentally benign, good selectivity. acs.org |

| Trifluoroacetic Acid (TFA) | Anhydrous or in solvent | Commonly used, but can be harsh. acsgcipr.org |

| Hydrochloric Acid (HCl) | In solvent (e.g., ethyl acetate) | Effective for selective deprotection. acs.org |

| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | Lewis acid catalyst, can offer chemoselectivity. acs.orgnih.gov |

| Cerium(III) chloride/Sodium Iodide | Refluxing acetonitrile | Mild system for selective cleavage. organic-chemistry.org |

Base-mediated hydrolysis of esters, also known as saponification, is another fundamental reaction. organicchemistrytutor.commasterorganicchemistry.com This process is typically irreversible under basic conditions. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. organicchemistrytutor.comyoutube.com Subsequently, the alkoxide (in this case, the tert-butoxide ion) is eliminated, yielding the carboxylate salt and tert-butanol. masterorganicchemistry.comyoutube.com The final step is an acid-base reaction where the highly basic tert-butoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com

While saponification is a general reaction for esters, the cleavage of tert-butyl esters under basic conditions can be more challenging compared to other esters due to steric hindrance around the carbonyl group. However, strong bases like sodium hydroxide or potassium hydroxide can be used, often with heating, to drive the reaction. organic-chemistry.orgorganicchemistrytutor.com For instance, powdered potassium hydroxide in tetrahydrofuran (B95107) has been shown to be an effective and safer alternative for the cleavage of tert-butyl benzoates at room temperature. organic-chemistry.org

Table 2: Comparison of Acid- and Base-Mediated Hydrolysis of tert-Butyl Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) |

|---|---|---|

| Mechanism | AAL1 (typically) | BAC2 (typically) |

| Key Intermediate | tert-Butyl carbocation | Tetrahedral intermediate |

| Reversibility | Reversible (equilibrium process) | Irreversible |

| Driving Force | Formation of stable carbocation | Deprotonation of the carboxylic acid |

| Common Reagents | HCl, H₂SO₄, H₃PO₄, TFA | NaOH, KOH |

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of tert-Butyl 3-(diethylamino)propanoate. One-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of each nucleus, while multi-dimensional techniques offer deeper insights into the connectivity and spatial relationships within the molecule.

While specific experimental data for this compound is not widely published, a predicted ¹H and ¹³C NMR data set can be extrapolated from structurally similar compounds, such as tert-butyl propanoate and 3-(diethylamino)propan-1-ol. nih.govnih.gov The predicted chemical shifts are presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~172 |

| 2 | ~2.4 | ~35 |

| 3 | ~2.7 | ~48 |

| 4 | - | ~80 |

| 5 | 1.45 (s, 9H) | ~28 |

| 6 | ~2.5 (q, 4H) | ~47 |

| 7 | ~1.0 (t, 6H) | ~12 |

Predicted values are based on data from analogous compounds and standard chemical shift increments. 's' denotes singlet, 't' denotes triplet, and 'q' denotes quartet.

Multi-Dimensional NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To overcome the limitations of 1D NMR, particularly in complex molecules where signal overlap can occur, a suite of two-dimensional (2D) NMR experiments is employed for the definitive structural elucidation of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the proton-proton (¹H-¹H) coupling networks within the molecule. For instance, strong cross-peaks would be observed between the protons of the ethyl groups (H-6 and H-7) and between the two methylene (B1212753) groups of the propanoate backbone (H-2 and H-3). This unequivocally establishes the connectivity of these aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign each carbon atom to its attached proton(s). For example, the carbon signal at approximately 48 ppm would show a correlation to the proton signal at around 2.7 ppm, confirming their assignment to C-3 and H-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and linking different functional groups. For this compound, key HMBC correlations would include:

The singlet protons of the tert-butyl group (H-5) to the quaternary ester carbon (C-4) and the carbonyl carbon (C-1).

The methylene protons adjacent to the nitrogen (H-3) to the carbonyl carbon (C-1) and the ethyl group carbons (C-6).

The protons of the ethyl groups (H-6) to the adjacent methylene carbon (C-3).

Together, these multi-dimensional NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Dynamic NMR for Conformational and Exchange Processes

This compound is a flexible acyclic molecule with several single bonds around which rotation can occur. These rotations give rise to different conformational isomers. At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals.

Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra at variable temperatures, is the primary technique for studying these conformational dynamics. By lowering the temperature, the rate of interconversion can be slowed down. If the temperature is lowered sufficiently to the point where the rate of exchange is slower than the NMR timescale, separate signals for the different conformers may be observed. This allows for the determination of the energy barriers (activation energy) for bond rotation.

For this compound, key dynamic processes that could be investigated by DNMR include:

Rotation around the C2-C3 bond, which would influence the relative populations of gauche and anti conformers.

Nitrogen inversion and rotation around the C3-N and N-C6 bonds, which would affect the environment of the two ethyl groups. At low temperatures, if the nitrogen inversion and rotation are slow, the methylene protons of the ethyl groups (H-6) could become diastereotopic and appear as a more complex multiplet rather than a simple quartet.

Such studies provide critical information about the molecule's conformational preferences and flexibility, which can influence its reactivity and interactions.

Solid-State NMR Applications

While solution-state NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into their structure and dynamics in the solid phase. nih.govwikipedia.orgemory.edu In the solid state, anisotropic interactions, which are averaged out by tumbling in solution, become prominent and can provide detailed structural information. emory.edu

For this compound, ssNMR could be used to:

Characterize crystalline and amorphous forms: ssNMR can distinguish between different polymorphs (crystalline forms) or between crystalline and amorphous material, as the local electronic environments would differ, leading to different chemical shifts.

Determine packing effects on conformation: The conformation of the molecule in the solid state can be "frozen" and may differ from the averaged conformation in solution due to intermolecular interactions in the crystal lattice. ssNMR can determine this solid-state conformation.

Study slow dynamics: ssNMR is sensitive to a wide range of motional timescales and can be used to study slower dynamic processes in the solid state, such as the rotation of the tert-butyl group or the motion of the diethylaminoethyl side chain.

Techniques like Magic Angle Spinning (MAS) are used to average out the anisotropic interactions to obtain higher resolution spectra, while Cross-Polarization (CP) can be used to enhance the signal of less abundant nuclei like ¹³C. wikipedia.orgemory.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecular ion of this compound.

From its molecular formula, C₁₁H₂₃NO₂, the theoretical monoisotopic mass can be calculated. This exact mass serves as a highly specific identifier for the compound, allowing it to be distinguished from other compounds that may have the same nominal mass but a different elemental composition.

Table of Theoretical Masses for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₁₁H₂₃NO₂ | 201.1729 |

| [M+H]⁺ | C₁₁H₂₄NO₂⁺ | 202.1807 |

| [M+Na]⁺ | C₁₁H₂₃NNaO₂⁺ | 224.1626 |

The experimentally determined exact mass from HRMS would be compared to these theoretical values to confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used for structural confirmation. The fragmentation of this compound is expected to be directed by its two functional groups: the tertiary amine and the tert-butyl ester.

Key fragmentation pathways would include:

Alpha-Cleavage: This is a characteristic fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable. For this molecule, the most significant alpha-cleavage would involve the loss of a propyl ester radical to form a highly stable iminium ion.

Ester Fragmentation: Esters are known to fragment in several ways. A prominent fragmentation for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation (m/z 57) or the loss of isobutylene (B52900) (a neutral loss of 56 Da) via a McLafferty-type rearrangement. libretexts.org

Table of Predicted Key Fragments for this compound

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 201 | [C₁₁H₂₃NO₂]⁺˙ | Molecular Ion |

| 144 | [C₇H₁₄NO₂]⁺ | Loss of C₄H₉ (tert-butyl radical) |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage at the C-C bond adjacent to the nitrogen |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation |

Tandem Mass Spectrometry for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of complex mixtures, enabling the selective identification and structural elucidation of individual components. In the context of "this compound," MS/MS can be employed to distinguish it from isomers and to identify it within a complex reaction matrix without the need for extensive chromatographic separation.

The process involves the initial ionization of the molecule, followed by mass selection of the parent ion. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation spectrum that serves as a molecular fingerprint. For "this compound," the fragmentation is expected to occur at the labile ester and tertiary amine functionalities.

Expected Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Structural Interpretation |

| [M+H]⁺ | Varies | 56 | Loss of isobutylene from the tert-butyl group. |

| [M+H]⁺ | Varies | 101 | Cleavage of the ester group, losing the tert-butoxycarbonyl moiety. |

| [M+H]⁺ | Varies | 72 | Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical and ethylene. |

This table represents theoretically expected fragmentation patterns based on the structure of the molecule. Actual experimental data would be required for definitive confirmation.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can be used to monitor reaction progress in real-time.

Characteristic Absorption Bands for Functional Groups

The infrared spectrum of "this compound" is dominated by absorptions corresponding to its ester and amine functional groups. The carbonyl (C=O) stretch of the ester is typically a strong, sharp band, while the C-N stretching of the tertiary amine and the C-O stretching of the ester appear in the fingerprint region.

Characteristic Infrared Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1730 - 1750 | Strong |

| Ester (C-O) | Stretch | 1150 - 1250 | Strong |

| Tertiary Amine (C-N) | Stretch | 1050 - 1250 | Medium - Weak |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium - Strong |

Note: These are general ranges and the precise peak positions can be influenced by the molecular environment.

In Situ Reaction Monitoring using IR Spectroscopy

The distinct and strong carbonyl absorption band of the ester makes IR spectroscopy an ideal tool for in-situ monitoring of reactions involving "this compound." For instance, in a hydrolysis reaction, the disappearance of the ester C=O band and the appearance of a broad O-H band from the resulting carboxylic acid and alcohol can be tracked over time. This allows for the determination of reaction kinetics and the detection of any transient intermediates.

X-ray Crystallography of Derivatives and Reaction Intermediates

While obtaining a single crystal of the parent "this compound," a liquid at room temperature, can be challenging, X-ray crystallography of its solid derivatives or reaction intermediates provides definitive structural information.

Computational and Theoretical Studies of Tert Butyl 3 Diethylamino Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the gas phase or with implicit solvent models. These methods solve approximations of the Schrödinger equation to determine electronic structure and related characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry and electronic properties of molecules like tert-Butyl 3-(diethylamino)propanoate. youtube.com DFT calculations, using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can precisely predict structural parameters. acs.org

For this molecule, DFT would be used to optimize the three-dimensional structure, yielding key bond lengths, bond angles, and dihedral angles. The calculations would confirm the trigonal planar geometry around the carbonyl carbon and the tetrahedral arrangement around the nitrogen atom. The distribution of electron density derived from DFT reveals sites susceptible to chemical attack. The nitrogen atom, with its lone pair of electrons, and the carbonyl oxygen are regions of high electron density, making them potential sites for protonation or interaction with electrophiles. Conversely, the carbonyl carbon is electron-deficient and thus a prime target for nucleophiles.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C=O) | Carbonyl double bond length | ~1.21 Å |

| r(C-O) | Ester single bond length (ester) | ~1.35 Å |

| r(C-N) | Carbon-Nitrogen bond length | ~1.47 Å |

| a(O=C-O) | Ester group bond angle | ~125° |

| a(C-N-C) | Diethylamino group bond angle | ~112° |

Ab Initio Methods for Energetics and Transition States

Ab initio (Latin for "from the beginning") methods solve the electronic structure equations with a higher level of theory and without the empirical parameterization inherent to some other models. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used to obtain highly accurate energies. uiuc.edu

A key energetic property for this compound is its gas-phase basicity, which can be quantified by its proton affinity (PA). The PA is the negative of the enthalpy change for the protonation of the molecule, typically at the lone pair of the nitrogen atom. nasa.govnist.gov High-level ab initio calculations can predict PA values often to within 2 kcal/mol of experimental results. nasa.gov Such calculations are critical for understanding how the molecule will behave in acidic conditions. researchgate.net

Furthermore, these methods are essential for mapping reaction pathways. For instance, the energy barriers (activation energies) for reactions like ester hydrolysis or thermal decomposition via a retro-ene reaction can be calculated by locating the relevant transition state structures on the potential energy surface. researchgate.net Studies on similar esters show that the retro-ene reaction, forming an alkene and a carboxylic acid, is a common low-energy decomposition path. researchgate.net

| Amine | Method | Calculated PA (kcal/mol) |

|---|---|---|

| Trimethylamine | HF/6-31G | 229.8 |

| B3LYP/6-31+G | 223.1 | |

| G2MP2 | 225.5 | |

| Triethylamine | HF/6-31G | 238.5 |

| B3LYP/6-31+G | 231.2 | |

| G2MP2 | 233.9 |

Molecular Orbital Analysis

The electronic behavior and reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO : For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the diethylamino group. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. This confirms the nitrogen as the center of basicity and the most probable site of electrophilic attack.

LUMO : The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O). Its energy relates to the electron affinity. This identifies the carbonyl carbon as the electrophilic center, vulnerable to nucleophilic attack, which is the key step in reactions like ester hydrolysis.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A large gap implies high stability, while a small gap suggests the molecule is more reactive.

| Orbital | Typical Energy (eV) | Primary Location | Chemical Significance |

|---|---|---|---|

| HOMO | ~ -6.5 eV | Nitrogen lone pair (N) | Site of protonation and electrophilic attack |

| LUMO | ~ +1.2 eV | Carbonyl π* orbital (C=O) | Site of nucleophilic attack |

| Gap (LUMO-HOMO) | ~ 7.7 eV | N/A | Indicator of chemical reactivity and stability |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is indispensable for studying large, flexible molecules where conformation and environment are critical.

Conformational Analysis and Flexibility

The single bonds in the propanoate chain and around the nitrogen and ester groups allow for significant rotational freedom. This flexibility means the molecule does not have a single static shape but exists as an ensemble of interconverting conformations. MD simulations are the ideal tool to explore this conformational landscape. acs.org

By simulating the molecule's motion over nanoseconds, researchers can identify the most stable, low-energy conformations and the pathways for converting between them. acs.orgnih.gov For a molecule like this compound, one might expect to find both extended (linear) conformers and more compact, folded conformers where the amino and ester groups may interact through space via weak van der Waals forces. nih.gov The relative populations of these conformers can be determined from the simulation, providing a statistically meaningful description of the molecule's dominant shapes.

| Dihedral Angle | Atoms Defining the Angle | "Extended" Conformer Value | "Folded" Conformer Value |

|---|---|---|---|

| τ1 | O=C-Cα-Cβ | ~180° (anti) | ~60° (gauche) |

| τ2 | Cα-Cβ-N-C(ethyl) | ~180° (anti) | ~70° (gauche) |

Solvent Effects on Molecular Behavior

The interactions between a solute and the surrounding solvent molecules are critical to its behavior in solution. MD simulations using explicit solvent models (where thousands of individual solvent molecules are included) are the gold standard for studying these effects. nih.govchemrxiv.org

Simulations in a polar solvent like water would show the formation of hydrogen bonds between water molecules and the nitrogen and carbonyl oxygen atoms of the solute. acs.org The structure of these solvation shells can be quantified using tools like the Radial Distribution Function (RDF), which gives the probability of finding a solvent molecule at a certain distance from a solute atom. nih.gov

The solvent environment can also profoundly influence the conformational preferences identified in the gas phase. chemrxiv.org A polar solvent might stabilize a more extended conformation by solvating the polar end groups, whereas a nonpolar solvent might favor a more compact, folded structure to minimize unfavorable interactions with the solvent. MD simulations can capture these shifts in the conformational equilibrium, providing a realistic picture of the molecule's structure and dynamics in a specific medium. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules, offering insights that complement experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H and ¹³C, with a high degree of accuracy. The standard approach involves a two-step process:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is typically performed using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations would predict the chemical shifts for the distinct proton and carbon environments. For instance, one would expect to calculate the specific shifts for the tert-butyl group's methyl protons, the methylene (B1212753) protons adjacent to the carbonyl and the nitrogen, and the ethyl groups' methylene and methyl protons. Similarly, distinct ¹³C chemical shifts would be predicted for the carbonyl carbon, the quaternary tert-butyl carbon, and the various methylene and methyl carbons in the molecule.

Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Molecule

| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) |

| -CH₃ (ester) | 1.45 | 1.48 |

| -CH₂-C=O | 2.50 | 2.55 |

| -CH₂-N | 2.65 | 2.70 |

| N-(CH₂CH₃)₂ | 2.80 | 2.84 |

| N-(CH₂CH₃)₂ | 1.05 | 1.10 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency calculations can simulate these spectra. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation solves for the vibrational frequencies and their corresponding IR intensities or Raman activities.

The simulated spectrum for this compound would be expected to show characteristic peaks corresponding to specific functional groups. Key vibrational modes would include:

C=O Stretch: A strong absorption band typically found in the 1730-1750 cm⁻¹ region for esters.

C-O Stretch: Vibrations associated with the ester linkage.

C-N Stretch: Vibrations from the diethylamino group.

C-H Stretches: Multiple bands corresponding to the sp³ C-H bonds of the alkyl groups.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are frequently scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Reaction Pathway Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and the determination of energy barriers, which are crucial for understanding reaction kinetics and selectivity.

To model a chemical reaction, such as the acid-catalyzed hydrolysis of the tert-butyl ester in this compound, computational methods can map out the entire potential energy surface. The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Transition State Search: The geometry of the transition state (the highest energy point along the reaction coordinate) is located using specialized algorithms.

Frequency Calculation: Vibrational frequency calculations are performed on all stationary points to confirm their nature. Reactants, products, and intermediates should have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state defines the activation energy or reaction barrier (ΔE‡). A lower activation energy implies a faster reaction rate, as described by the Arrhenius equation. For the hydrolysis of this compound, one could computationally compare the energy barriers for different proposed mechanisms to determine the most likely pathway.

Table 2: Hypothetical Calculated Energy Barriers for Ester Hydrolysis

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Products | -10.3 |

Note: This table represents a hypothetical reaction profile and is for illustrative purposes only.

When a reaction can lead to multiple products (chemoselectivity, regioselectivity, or stereoselectivity), computational modeling can predict the likely outcome. This is achieved by calculating the activation barriers for all possible reaction pathways.

For example, if this compound were to undergo a reaction that could occur at either the nitrogen atom or the carbonyl oxygen, the selectivity could be predicted. By calculating the energy barriers for the attack at each site, the pathway with the lower barrier would be identified as the kinetically favored one. The ratio of products can be estimated from the difference in the activation energies (ΔΔE‡) of the competing pathways. A larger energy difference suggests higher selectivity for the product formed via the lower energy barrier pathway. This theoretical approach provides valuable predictions that can guide synthetic efforts and explain experimentally observed outcomes.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Molecules

The compound serves as a versatile intermediate for introducing the β-amino acid framework into more elaborate molecular structures. The tert-butyl ester provides temporary protection of a carboxylic acid functionality, while the diethylamino group can influence the molecule's physical properties or serve as a reactive site.

Tert-Butyl 3-(diethylamino)propanoate is an effective precursor for synthesizing more complex amines and esters. The tert-butyl ester group is notably stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid. This liberated acid can then be converted into a variety of other esters through standard esterification reactions or transformed into amides. This differential reactivity allows the diethylamino portion of the molecule to be carried through several synthetic steps, ultimately yielding advanced molecules that retain this functional group.

The structural motif of a β-amino ester, as seen in this compound, is a key participant in various tandem and cascade reactions. These reactions, which form multiple chemical bonds in a single operation, are highly efficient. For instance, β-amino esters can be utilized in cascade sequences to synthesize complex heterocyclic structures like β-lactams, which are core components of many antibiotic drugs. Research has demonstrated that iodine(III)-catalyzed cascade reactions can provide a metal-free pathway to β-lactams starting from related imides, a process that involves rearrangement and cyclization steps where a β-amino ester framework is key. chemicalbook.com

The synthesis of this compound occurs via the Michael addition of an amine to an acrylate (B77674), a reaction that is fundamental to the creation of poly(β-amino ester)s (PBAEs). Current time information in Cochise County, US. PBAEs are a significant class of biodegradable polymers with applications in drug delivery and gene therapy. Current time information in Cochise County, US. While this compound is not a monomer for polymerization itself, its synthesis chemistry is directly analogous to the propagation step in PBAE formation.

Furthermore, the structurally related monomer, diethylaminoethyl acrylate (DEAEA), is widely used in polymer science. Copolymers containing DEAEA are used in coatings, adhesives, and biomedical applications due to the functional properties imparted by the tertiary amine, such as pH-responsiveness and improved adhesion. The study of this compound provides insight into the chemical behavior of the functional groups that are crucial in these polymeric systems.

| Polymer Type | Monomer Precursors | Key Reaction |

| Poly(β-amino ester)s (PBAEs) | Diacrylates and Amines | Michael Addition Current time information in Cochise County, US. |

| Poly(diethylaminoethyl acrylate) | Diethylaminoethyl acrylate | Free Radical Polymerization |

Derivatization for Functional Material Design

The dual functionality of the molecule allows for its derivatization into materials with tailored properties, particularly in the fields of protecting group chemistry and self-assembling molecules.

The tert-butyl ester within this compound functions as a robust protecting group for the carboxylic acid. The steric bulk of the tert-butyl group prevents it from being easily attacked by many nucleophiles, yet it can be removed cleanly under specific acidic conditions. This stability profile is highly desirable in complex, multi-step syntheses. The presence of the distal diethylamino group could potentially modulate the electronic environment and cleavage kinetics of the ester, a concept that can be exploited in the design of new, fine-tuned protecting group architectures where intramolecular interactions influence reactivity.

Amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, are the basis of surfactants and are critical for forming structures like micelles and vesicles. This compound has inherent amphiphilic character. The tert-butyl and diethyl groups constitute a hydrophobic portion, while the polar ester and the basic nitrogen atom can interact with polar solvents or aqueous environments. This structure makes it a useful starting material for creating more complex amphiphilic molecules. For example, transesterification of the tert-butyl ester with a long-chain alcohol would yield a classic surfactant structure with a defined polar head group and a nonpolar tail. The presence of the tertiary amine allows for pH-switchable amphiphilicity, as protonation of the amine in acidic conditions would dramatically increase the hydrophilicity of the head group.

Advanced Solvent and Reagent Design

Switchable-hydrophilicity solvents (SHSs) are a class of "smart" solvents that can reversibly change their miscibility with water in response to a trigger. rsc.orgrsc.org This characteristic offers a more sustainable and energy-efficient approach to separations in various industrial processes. rsc.org The trigger for these amine-based solvents is typically the introduction or removal of carbon dioxide (CO₂). rsc.orgrsc.org

Tertiary amines, such as this compound, are key candidates in the design of SHSs. rsc.orgutwente.nl The fundamental principle behind their function lies in a reversible acid-base reaction. rsc.org In its natural state, the solvent is hydrophobic and forms a two-phase system with water. When CO₂ is bubbled through the aqueous mixture, it forms carbonic acid in situ. The tertiary amine group of the solvent acts as a base, reacting with the carbonic acid to form a hydrophilic ammonium (B1175870) bicarbonate salt. rsc.orgutwente.nl This conversion renders the solvent fully miscible with water, resulting in a single homogeneous phase.

The process is designed to be fully reversible. By removing the CO₂ trigger, typically by bubbling an inert gas like nitrogen or argon through the solution or by gentle heating, the equilibrium shifts back. rsc.org The ammonium bicarbonate salt reverts to its original, water-immiscible tertiary amine form, causing the system to separate back into two distinct liquid phases. This allows for the recovery and reuse of the solvent, a significant advantage in green chemistry applications. youtube.com The inclusion of functional groups like esters within the amine structure is a design strategy to create less hazardous solvents compared to simple alkylamines. rsc.org

The effectiveness of an SHS is determined by the degree of its change in polarity and the resulting switch in water miscibility. rsc.org this compound is designed to exhibit a significant and sharp transition between its two states.

In its unswitched, neutral form, the compound is nonpolar and has very low miscibility with water, enabling it to act as a typical organic solvent for extracting nonpolar substances. rsc.org Upon the introduction of CO₂ at atmospheric pressure, the formation of the ionic ammonium bicarbonate salt dramatically increases the molecule's polarity. rsc.orgutwente.nl This new, highly polar form is readily soluble in water, leading to a complete switch from a biphasic to a monophasic system. rsc.org

The selection criteria for effective amine-based SHSs have been studied. Research indicates that the octanol-water partition coefficient (log Kₒw), a measure of hydrophobicity, is a key parameter. A log Kₒw value between approximately 1.2 and 2.5 is often required for a compound to exhibit SHS behavior. rsc.org Amines that are too hydrophilic (low log Kₒw) are miscible with water even without CO₂, while those that are too hydrophobic (high log Kₒw) may not become sufficiently water-miscible even after protonation. rsc.org Furthermore, a sufficiently high basicity (pKaH > 9.5) is generally needed for the amine to react effectively with the weak carbonic acid. rsc.org While effective, a potential challenge for amino-ester based SHSs can be the hydrolysis of the ester group during the CO₂ removal step, which can limit the number of cycles the solvent can be used for. rsc.orgrsc.org

Chemical Transformations and Reactivity Profiling

Amidation and Peptide Coupling Reactions

The tert-butyl ester group of tert-butyl 3-(diethylamino)propanoate can undergo amidation to form the corresponding amide. This transformation is a common method for the synthesis of amides from esters. While direct studies on this compound are not prevalent, general methodologies for the amidation of tert-butyl esters are well-established.

One approach involves the direct reaction of the ester with an amine. This reaction can be catalyzed by various reagents. For instance, tin(II) chloride has been shown to be an effective catalyst for the direct amidation of tert-butyl esters. organic-chemistry.orgresearchgate.net The reaction proceeds by the in situ generation of an acid chloride intermediate from the tert-butyl ester, which then reacts with an amine to yield the amide. organic-chemistry.orgresearchgate.net This method is notable for its mild conditions and high yields. organic-chemistry.orgresearchgate.net

Another strategy for the amidation of esters, which could be applicable to this compound, is the use of a borate (B1201080) catalyst, such as B(OCH₂CF₃)₃, in a suitable solvent like tert-butyl acetate (B1210297). rsc.org This catalytic direct amidation has been shown to be effective for a range of substrates, including those with polar functional groups. rsc.org

In the context of peptide synthesis, the tert-butyl ester can serve as a protecting group for the carboxylic acid functionality. The synthesis of L-γ-methyleneglutamic acid amides, for example, has been achieved where a tert-butyl ester protects the acid during an amide coupling reaction with various amines. nih.gov This highlights the potential for this compound or similar structures to be involved in peptide coupling schemes, where the ester is later deprotected under acidic conditions.

| Reaction | Catalyst/Reagent | Key Features | Reference |

| Direct Amidation | SnCl₂ / α,α-dichlorodiphenylmethane | In situ generation of acid chloride; mild conditions. | organic-chemistry.orgresearchgate.net |

| Catalytic Direct Amidation | B(OCH₂CF₃)₃ | Effective in tert-butyl acetate solvent; suitable for polar substrates. | rsc.org |

| Amide Coupling | HBTU / various amines | Used in the final step of synthesizing L-γ-methyleneglutamic acid amides from a tert-butyl ester precursor. | nih.gov |

Nucleophilic and Electrophilic Reactions

The reactivity of this compound in nucleophilic and electrophilic reactions is centered around the lone pair of electrons on the nitrogen of the diethylamino group and the electrophilic carbonyl carbon of the ester.

The tertiary amine functionality imparts nucleophilic character to the molecule. The lone pair on the nitrogen can attack various electrophiles. For example, it can react with alkyl halides in a quaternization reaction to form a quaternary ammonium (B1175870) salt. It can also act as a base, reacting with acids to form the corresponding ammonium salt.

Conversely, the carbonyl carbon of the tert-butyl ester is electrophilic and can be attacked by nucleophiles. This is the basis for the amidation reactions discussed previously, where an amine acts as the nucleophile. Other strong nucleophiles can also, in principle, react at this site, leading to transesterification or other substitution reactions, although the bulky tert-butyl group can sterically hinder this approach.

Chemo- and Regioselective Transformations

Information regarding specific chemo- and regioselective transformations involving this compound is limited in publicly available research. However, the presence of two distinct functional groups allows for the possibility of selective reactions.

For instance, a reaction could be designed to selectively target the tertiary amine without affecting the ester group, or vice versa. The choice of reagents and reaction conditions would be crucial in achieving such selectivity. For example, the nucleophilicity of the amine could be temporarily masked by protonation with a mild acid, allowing for a reaction to occur selectively at the ester. Conversely, the ester could be protected while a reaction is carried out involving the amine.

While specific examples for this compound are not readily found, the principles of chemoselectivity are fundamental in organic synthesis. For instance, studies on other molecules have demonstrated regioselective nitration and other functionalizations by carefully choosing the reagents and conditions. researchgate.netbeilstein-journals.org

Thermal Decomposition Pathways (Academic Decomposition Studies)

Specific academic studies on the thermal decomposition of this compound are not widely documented. However, the likely decomposition pathways can be inferred from studies on structurally related compounds, such as other esters and amines.

The thermal decomposition of esters, like ethyl propanoate, often proceeds via a retro-ene reaction, leading to the formation of an alkene and a carboxylic acid. researchgate.net For this compound, this would involve the elimination of isobutylene (B52900) to yield 3-(diethylamino)propanoic acid. This type of elimination is common for esters with a β-hydrogen on the alkyl group.

The diethylamino group may also influence the decomposition pathway. The thermal decomposition of amines can be complex. For example, studies on the decomposition of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) show that the amino groups play a key role in the initial decomposition steps. nih.gov The decomposition of tert-butylamine (B42293) has also been a subject of study, indicating that C-N bond cleavage can occur. rsc.org

Advanced Analytical Methodologies in Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound like tert-Butyl 3-(diethylamino)propanoate, both liquid and gas chromatography are invaluable.

High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring the progress of chemical reactions, such as the esterification process that could be used to synthesize this compound. By taking aliquots from the reaction mixture at various time points, HPLC can separate the starting materials, intermediates, and the final product. chromatographyonline.comacs.org This allows for the determination of reaction completion and the optimization of reaction conditions. chromatographyonline.com

For the analysis of ester compounds, a reversed-phase HPLC method is commonly employed. researchgate.netchromatographyonline.com A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile. chromatographyonline.comthermofisher.com The pH of the mobile phase is a critical parameter and must be carefully controlled, as even minor deviations can lead to shifts in retention times and affect peak resolution. thermofisher.com Detection is commonly achieved using an ultraviolet (UV) detector, as the ester group provides a chromophore. acs.org

Table 1: Illustrative HPLC Parameters for Reaction Monitoring of an Amino Ester Synthesis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1 M Ammonium Acetate (B1210297) in Water, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions for the analysis of a compound structurally similar to this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. vt.edu While this compound itself may have limited volatility, GC can be employed for the analysis of any volatile byproducts or related impurities. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.comgcms.czrestek.com

To overcome these challenges, specialized columns are used. These columns are often deactivated with a basic compound, such as potassium hydroxide (B78521) (KOH), to minimize interactions with the acidic sites on the silica (B1680970) support. labrulez.com For tertiary amines, which are generally less problematic to analyze than primary or secondary amines, a variety of capillary columns can be used. labrulez.comgcms.cz In some cases, derivatization may be employed to increase volatility and improve peak shape, although this is more common for primary and secondary amines. researchgate.net

Table 2: Representative GC Conditions for the Analysis of Tertiary Amines

| Parameter | Value |

| Column | Rtx-Volatile Amine, 30 m x 0.25 mm ID, 1.0 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (50:1) |

The data in this table is illustrative and based on established methods for the GC analysis of volatile tertiary amines. gcms.czrestek.com

Since this compound does not possess a chiral center, this specific subsection is not directly applicable. However, for structurally related amino acid esters that are chiral, this technique is crucial. Chiral chromatography is a specialized form of HPLC or GC used to separate enantiomers, which are non-superimposable mirror images of a molecule. yakhak.org The determination of enantiomeric excess (ee) is vital in many fields, particularly in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. yakhak.org

For the separation of amino acid ester enantiomers, chiral stationary phases (CSPs) are employed. yakhak.org These CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) that are derivatized with phenylcarbamates. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. yakhak.org Another approach involves derivatizing the amino acid ester with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Table 3: Example Chiral HPLC Conditions for Amino Acid Ester Enantioseparation

| Parameter | Value |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (B46881) (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

This table provides representative conditions for the chiral separation of a generic amino acid ester, as direct data for a chiral analog of this compound is not available. yakhak.org

Electrochemical Characterization

The electrochemical behavior of this compound is primarily dictated by the tertiary amine functional group. Aliphatic amines can be electrochemically oxidized, and this process has been a subject of extensive research. mdpi.comnih.govresearchgate.net The oxidation of a tertiary amine typically involves the removal of an electron from the nitrogen atom to form a nitrogen radical cation. nih.gov This initial step is often followed by deprotonation at an adjacent carbon atom. nih.govnih.gov

Cyclic voltammetry is a common technique used to study the redox properties of such compounds. nih.gov The oxidation potential of aliphatic amines is influenced by their structure, with tertiary amines generally being easier to oxidize than primary or secondary amines. mdpi.com The reversibility of the oxidation process can also be affected by the molecular structure; for instance, steric hindrance around the nitrogen atom can influence the stability of the resulting radical cation. mdpi.comacs.org The electrochemical oxidation of tertiary amines can be irreversible, leading to the formation of secondary amines and aldehydes as products. mdpi.com

Titrimetric Analysis for Functional Group Quantification

Titrimetric analysis, a classic and reliable quantitative method, can be used to determine the amount of the amine functional group in a sample of this compound. Due to the basic nature of the tertiary amine, an acid-base titration is the most appropriate method.

However, since many amines are weak bases in aqueous solutions, a non-aqueous titration is often preferred to obtain a sharp and clear endpoint. mt.commt.com In this procedure, the sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the amine. mt.commt.com The titrant is typically a strong acid in a non-aqueous solvent, for example, perchloric acid in glacial acetic acid. mt.commt.com The endpoint of the titration can be determined potentiometrically using a suitable electrode or with a visual indicator. This method allows for the accurate quantification of the amine content, which is a critical parameter for quality control and for calculating reaction yields. egyankosh.ac.inscribd.com

Future Research Directions and Unexplored Academic Avenues

Exploration of Novel Synthetic Pathways

The conventional synthesis of β-amino esters often involves multi-step procedures that may lack efficiency and sustainability. Future research is poised to explore more direct and greener synthetic routes to tert-Butyl 3-(diethylamino)propanoate.

One of the most promising methods for the synthesis of β-amino esters is the aza-Michael addition, which involves the conjugate addition of amines to electron-deficient alkenes. thieme-connect.comthieme-connect.com This approach is attractive due to its straightforward nature. A potential future pathway for synthesizing this compound could involve the direct reaction of diethylamine (B46881) with tert-butyl acrylate (B77674). Research could focus on optimizing this reaction using various catalysts, including Lewis acids or even recyclable surfaces like silica (B1680970) gel, which has been shown to promote aza-Michael additions under solvent-free conditions. thieme-connect.comthieme-connect.com Furthermore, asymmetric synthesis using chiral auxiliaries could be explored to produce enantiomerically pure forms of the compound, which is crucial for many pharmaceutical applications. nih.govacs.org

Another burgeoning area is biocatalysis. The use of enzymes, such as lipases, for the synthesis of β-amino acid esters is gaining traction due to the mild reaction conditions and high selectivity they offer. mdpi.comresearchgate.net Future studies could investigate the efficacy of various lipases in catalyzing the addition of diethylamine to tert-butyl acrylate. mdpi.com This enzymatic approach aligns with the principles of green chemistry by reducing the reliance on harsh reagents and solvents. researchgate.netbenthamdirect.com Additionally, methods for the enzymatic hydrolysis of racemic β-amino carboxylic esters could be adapted to resolve this compound, yielding enantiopure products. mdpi.com

Visible-light-mediated radical relay coupling reactions also present a novel and efficient approach for synthesizing β-amino esters from simple alkenes and alkyl formates. rsc.org The application of this photocatalytic method to produce this compound could provide a mild and controllable one-step synthesis.

| Synthetic Pathway | Potential Catalyst/Method | Key Advantages |

| Aza-Michael Addition | Lewis Acids, Silica Gel | Direct, Solvent-free potential, Recyclable catalyst thieme-connect.comthieme-connect.com |

| Asymmetric Aza-Michael | Chiral Auxiliaries | Enantioselective synthesis nih.govacs.org |

| Biocatalysis | Lipases | Mild conditions, High selectivity, Green chemistry mdpi.comresearchgate.netbenthamdirect.com |

| Photocatalysis | Visible-light photocatalyst | Mild conditions, Controllable, One-step synthesis rsc.org |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The integration of the synthesis of this compound into flow chemistry systems is a logical next step for its efficient production.

A continuous-flow setup could be designed for the aza-Michael addition of diethylamine to tert-butyl acrylate. mdpi.com Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. The use of packed-bed reactors containing immobilized catalysts, such as a supported lipase (B570770) or a solid acid catalyst, could further enhance the efficiency and sustainability of the process by allowing for catalyst recycling. mdpi.com

Telescoped flow processes, where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates, could also be developed. nih.govacs.org For instance, the synthesis of this compound could be directly followed by a purification step or a subsequent reaction to create a derivative, all within a single, automated flow system. This approach has been successfully demonstrated for the synthesis of other complex esters and amides. nih.govacs.org Flow chemistry is also particularly well-suited for peptide synthesis, a field where amino acid esters are common building blocks, suggesting its applicability to processes involving this compound. flowchemistry.comdurham.ac.uk

Development of Sustainable Production Methods

The principles of green chemistry are increasingly influencing the chemical industry, pushing for the development of more environmentally friendly processes. jove.com Future research on this compound should prioritize the development of sustainable production methods.

This includes the use of bio-based starting materials. For example, exploring routes to synthesize the tert-butyl acrylate precursor from renewable resources would significantly improve the sustainability profile of the final product. The use of greener solvents, or ideally solvent-free reaction conditions, is another key aspect. nih.gov As mentioned, silica-promoted aza-Michael additions can be performed without a solvent. thieme-connect.comthieme-connect.com Water, as a green solvent, has also been shown to be effective for the direct amidation of esters, a related reaction. nih.gov

Catalyst choice is also critical. The development of catalysts based on earth-abundant and non-toxic metals is a major goal of sustainable chemistry. europa.eu Research could focus on replacing catalysts that rely on scarce or toxic metals with more sustainable alternatives. Furthermore, catalytic systems that allow for easy separation and recycling, such as heterogeneous catalysts, are highly desirable. rsc.org One-pot reductive amination of carboxylic acids using heterogeneous catalysts is a promising sustainable method for amine synthesis in general. researchgate.net

| Sustainability Aspect | Research Focus | Potential Impact |

| Raw Materials | Bio-based precursors | Reduced reliance on fossil fuels |

| Solvents | Solvent-free reactions, Green solvents (e.g., water) | Minimized environmental pollution nih.gov |

| Catalysts | Earth-abundant metal catalysts, Recyclable heterogeneous catalysts | Lower cost, Reduced toxicity, Waste minimization europa.eursc.org |

| Process | One-pot reactions, Biocatalysis | Increased efficiency, Reduced energy consumption researchgate.netresearchgate.net |

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems involving non-covalent interactions, offers exciting possibilities for the application of this compound. researchgate.net As an amphiphilic molecule with both hydrophobic (tert-butyl group) and hydrophilic/functional (diethylamino group) parts, it has the potential to self-assemble into various nanostructures. rsc.orgresearchgate.net

Future research could investigate the self-assembly behavior of this compound in different solvents and under various conditions (e.g., pH, temperature). It is conceivable that this compound could form micelles, vesicles, or other ordered aggregates. rsc.org Such self-assembled structures have a wide range of potential applications, for instance in drug delivery systems, where they can encapsulate and transport therapeutic agents. researchgate.net

The diethylamino group can also participate in coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. mdpi.com By designing specific linkers based on this compound, it may be possible to create novel supramolecular architectures with tailored properties for applications in catalysis, gas storage, or sensing. The study of amino acid derivatives in supramolecular chemistry is a rapidly growing field, and this compound could serve as a valuable building block in this context. mdpi.commdpi.comresearchgate.net

Computational Design of New Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for the design and prediction of the properties of new molecules. acs.org In the context of this compound, computational methods can be employed to design new derivatives with specific, tailored reactivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their chemical or biological activity. wikipedia.org For example, by systematically modifying the substituents on the amino group or the ester, a library of virtual compounds can be created. QSAR models could then predict properties like their hydrolysis rate constants or their efficacy as catalysts or intermediates in specific reactions. nih.govacs.org This in silico screening can help to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Furthermore, computational methods can be used to design catalysts for the synthesis of this compound or to design enzymes with enhanced activity and selectivity for its production. nih.govacs.org For instance, the active site of a lipase could be computationally modified to better accommodate the substrates for the aza-Michael addition. nih.govdiva-portal.org This approach, known as computational enzyme design, is a frontier in biocatalysis.

| Computational Approach | Application to this compound | Potential Outcome |

| QSAR Modeling | Predicting reactivity and properties of new derivatives | Prioritization of synthetic targets wikipedia.orgnih.gov |

| Molecular Docking | Investigating interactions with biological targets or catalysts | Design of molecules with specific binding affinities researchgate.net |

| Computational Enzyme Design | Modifying enzyme active sites for enhanced synthesis | More efficient and selective biocatalysts nih.govacs.org |

| Quantum Mechanical Calculations | Elucidating reaction mechanisms | Understanding and optimizing synthetic pathways acs.org |

常见问题

Q. What synthetic methodologies are commonly employed to prepare tert-Butyl 3-(diethylamino)propanoate?

Answer: The synthesis typically involves alkylation or Michael addition reactions. For example:

- Stepwise Alkylation : Reacting tert-butyl acrylate derivatives with diethylamine under basic conditions (e.g., NaH in THF) .

- Purification : Silica gel column chromatography is critical for isolating the product as a colorless oil .

- Key Considerations : Anhydrous conditions, inert atmosphere (N₂/Ar), and controlled addition rates to minimize side reactions.

Q. How can researchers monitor reaction progress and confirm the identity of this compound?

Answer:

-

Analytical Techniques :

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?

Answer:

- Steric Hindrance : The tert-butyl group reduces accessibility to the ester carbonyl, slowing nucleophilic attack (e.g., hydrolysis or aminolysis) .

- Catalytic Applications : In metal-catalyzed reactions, steric effects may alter ligand coordination, impacting reaction selectivity. Experimental optimization (e.g., solvent polarity, temperature) is recommended .

Q. What strategies mitigate decomposition or racemization during functionalization of this compound?

Answer:

Q. How can computational modeling guide the design of derivatives for targeted biological activity?

Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- QSAR Studies : Correlate substituent effects (e.g., diethylamino group) with bioactivity data to predict efficacy .

- Example : Modifying the propanoate backbone to enhance solubility or binding affinity .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported yields for similar tert-butyl propanoate derivatives?

Answer:

- Variable Factors : Differences in solvent purity, catalyst loading, or workup methods (e.g., column chromatography vs. distillation) .

- Reproducibility : Standardize protocols (e.g., solvent drying, inert gas purging) and report detailed reaction conditions.

Q. What are the best practices for characterizing impurities in this compound batches?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。